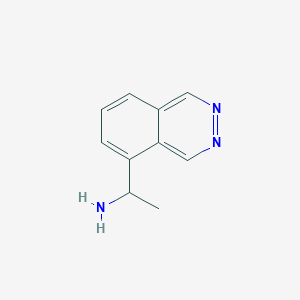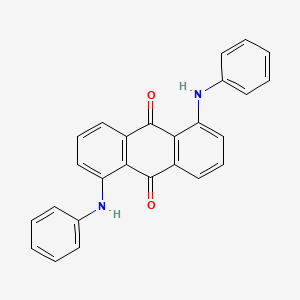
Bis(2,4-bis(hexyloxy)phenyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(2,4-bis(hexyloxy)phenyl)amine is an organic compound with the molecular formula C36H59NO4 and a molecular weight of 569.86 g/mol . It is known for its unique chemical structure, which includes two hexyloxy groups attached to a phenyl ring. This compound is used in various scientific research applications due to its interesting chemical properties.
Vorbereitungsmethoden
The synthesis of Bis(2,4-bis(hexyloxy)phenyl)amine typically involves the reaction of 2,4-bis(hexyloxy)phenylamine with appropriate reagents under controlled conditions. One common method involves the use of a condensation reaction, where the starting materials are reacted in the presence of a catalyst to form the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and environmental sustainability .
Analyse Chemischer Reaktionen
Bis(2,4-bis(hexyloxy)phenyl)amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding quinones, while reduction reactions may produce amines .
Wissenschaftliche Forschungsanwendungen
Bis(2,4-bis(hexyloxy)phenyl)amine has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential use in drug development and as a probe for studying biological processes . In the field of medicine, it is being investigated for its potential therapeutic properties. Industrially, it is used in the production of dye-sensitized solar cells due to its efficient light-harvesting properties .
Wirkmechanismus
The mechanism of action of Bis(2,4-bis(hexyloxy)phenyl)amine involves its interaction with specific molecular targets and pathways. It is known to interact with various enzymes and receptors, modulating their activity and leading to specific biological effects . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Bis(2,4-bis(hexyloxy)phenyl)amine can be compared with other similar compounds, such as Bis(2’,4’-bis(hexyloxy)biphenyl-4-yl)amine . While both compounds share similar structural features, this compound is unique in its specific arrangement of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in certain applications, such as dye-sensitized solar cells, where its specific properties enhance performance .
Eigenschaften
Molekularformel |
C36H59NO4 |
|---|---|
Molekulargewicht |
569.9 g/mol |
IUPAC-Name |
N-(2,4-dihexoxyphenyl)-2,4-dihexoxyaniline |
InChI |
InChI=1S/C36H59NO4/c1-5-9-13-17-25-38-31-21-23-33(35(29-31)40-27-19-15-11-7-3)37-34-24-22-32(39-26-18-14-10-6-2)30-36(34)41-28-20-16-12-8-4/h21-24,29-30,37H,5-20,25-28H2,1-4H3 |
InChI-Schlüssel |
DNODBTHQEFNZIA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCOC1=CC(=C(C=C1)NC2=C(C=C(C=C2)OCCCCCC)OCCCCCC)OCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5,11-dimethyl-2-((4-(4-methylpiperazin-1-yl)phenyl)amino)-5H-benzo[e]pyrimido[5,4-b][1,4]diazepin-6(11H)-one](/img/structure/B13130400.png)





![3-Nitro-[2,3'-bipyridine]-4-carbonitrile](/img/structure/B13130425.png)






![(6e)-6-Imino-1-[2-methyl-4-(propan-2-yl)phenyl]-1,6-dihydro-1,3,5-triazine-2,4-diamine](/img/structure/B13130477.png)
